![molecular formula C18H24FNO3S B7050274 [1-(3-Fluorophenyl)cyclobutyl]-(4-methylsulfonylazepan-1-yl)methanone](/img/structure/B7050274.png)
[1-(3-Fluorophenyl)cyclobutyl]-(4-methylsulfonylazepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(3-Fluorophenyl)cyclobutyl]-(4-methylsulfonylazepan-1-yl)methanone: is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclobutyl ring attached to a fluorophenyl group and a methanone moiety linked to a methylsulfonylazepan ring. The unique structural attributes of this compound make it a subject of interest in synthetic chemistry and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Fluorophenyl)cyclobutyl]-(4-methylsulfonylazepan-1-yl)methanone typically involves multiple steps, starting with the preparation of the cyclobutyl and azepan intermediates. The cyclobutyl ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions. The azepan ring, on the other hand, is often prepared via ring-closing reactions of linear precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and reaction conditions that favor the formation of the desired product while minimizing by-products. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[1-(3-Fluorophenyl)cyclobutyl]-(4-methylsulfonylazepan-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the ketone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, [1-(3-Fluorophenyl)cyclobutyl]-(4-methylsulfonylazepan-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for probing enzyme mechanisms and receptor-ligand interactions.
Medicine
In medicine, this compound has potential applications as a lead compound for drug development. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural attributes may contribute to the design of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [1-(3-Fluorophenyl)cyclobutyl]-(4-methylsulfonylazepan-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [1-(3-Fluorophenyl)cyclobutyl]-(4-methylsulfonylazepan-1-yl)methanone include:
- [1-(3-Fluorophenyl)cyclobutyl]-(4-methylsulfonylpiperidin-1-yl)methanone
- [1-(3-Fluorophenyl)cyclobutyl]-(4-methylsulfonylmorpholin-1-yl)methanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique arrangement allows for distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
[1-(3-fluorophenyl)cyclobutyl]-(4-methylsulfonylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO3S/c1-24(22,23)16-7-3-11-20(12-8-16)17(21)18(9-4-10-18)14-5-2-6-15(19)13-14/h2,5-6,13,16H,3-4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUNMBYBBBPOMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCN(CC1)C(=O)C2(CCC2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 1-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methylcarbamoyl]piperidine-3-carboxylate](/img/structure/B7050199.png)
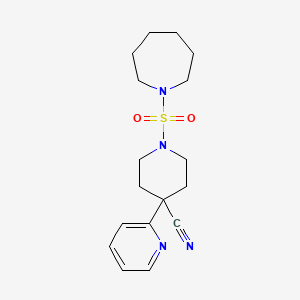
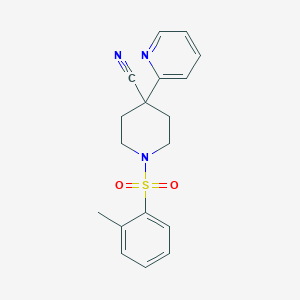
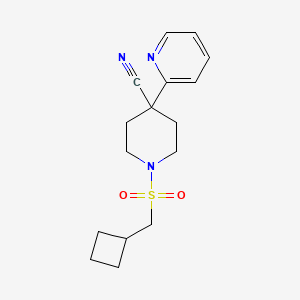
![[2-(1-Methylpyrrol-2-yl)azepan-1-yl]-[4-(1,2,4-oxadiazol-3-yl)phenyl]methanone](/img/structure/B7050231.png)
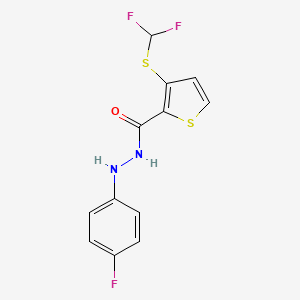
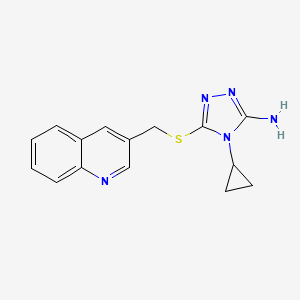
![(5S,7R)-10,10-dimethyl-4-[(1-phenyltetrazol-5-yl)methyl]-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/structure/B7050251.png)
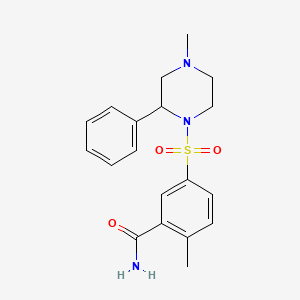
![(5-Fluoropyridin-2-yl)-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B7050267.png)
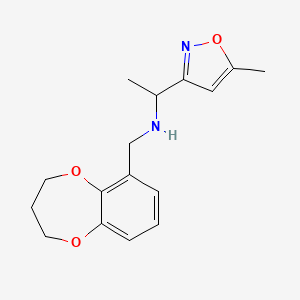
![[4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-(1-hydroxycyclobutyl)methanone](/img/structure/B7050289.png)
![[4-(1-Hydroxycyclobutanecarbonyl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B7050294.png)
![1-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]-2-(furan-3-yl)ethanone](/img/structure/B7050297.png)
